molecular formula C15H19N5O3S B2577924 (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone CAS No. 2309572-07-2

(4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(5-methylpyrazin-2-yl)methanone

Cat. No. B2577924
CAS RN: 2309572-07-2
M. Wt: 349.41
InChI Key: VAIOZKFCHHCXCO-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1-methyl-1H-imidazol-2-yl group, a sulfonyl group, a piperidin-1-yl group, and a 5-methylpyrazin-2-yl group. These groups are common in many pharmaceutical compounds and could potentially contribute to a variety of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the imidazole and pyrazine rings suggests that the compound could potentially exhibit aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-donating and electron-withdrawing properties of the different functional groups. For example, the sulfonyl group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could enhance the compound’s solubility in water .

Scientific Research Applications

Synthesis and Structure Analysis

Research has focused on synthesizing novel compounds with sulfonyl, piperidinyl, and pyrazinyl groups, investigating their structures, and evaluating their potential biological activities. For example, a study on the synthesis of N-phenylpyrazolyl aryl methanones derivatives, including arylthio/sulfinyl/sulfonyl groups, revealed that some compounds exhibit favorable herbicidal and insecticidal activities. The crystal structure of a related compound was also reported, highlighting the relevance of structural analysis in understanding compound activities (Wang et al., 2015).

Biological Activities

Several studies have synthesized compounds with structures similar to the queried compound to evaluate their antimicrobial properties. For instance, derivatives of 2,4-difluorophenyl(piperidin-4-yl)methanone oxime showed good antimicrobial activity against various bacterial and fungal strains, indicating the potential for developing new antimicrobial agents (Mallesha & Mohana, 2014).

Anticancer and Antiinflammatory Activities

Compounds with similar structural motifs have been explored for their anticancer and anti-inflammatory potentials. For example, sulfa drug and acridine derivatives have been evaluated for their anticancer, antiinflammatory, and analgesic activities, demonstrating the diverse biological applications of these compounds (Sondhi et al., 2000).

Molecular Structure and Interaction Studies

Investigations into the molecular structure and interactions of compounds with the CB1 cannabinoid receptor have provided insights into the steric binding interactions and the spatial orientation required for antagonist activity. This research underscores the importance of structural analysis in drug design and receptor interaction studies (Shim et al., 2002).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs that contain imidazole rings act by binding to enzymes or receptors in the body .

Future Directions

The future research directions for this compound could include further exploration of its biological activity, optimization of its chemical structure for improved potency or selectivity, and investigation of its pharmacokinetic properties .

properties

IUPAC Name

[4-(1-methylimidazol-2-yl)sulfonylpiperidin-1-yl]-(5-methylpyrazin-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c1-11-9-18-13(10-17-11)14(21)20-6-3-12(4-7-20)24(22,23)15-16-5-8-19(15)2/h5,8-10,12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIOZKFCHHCXCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)N2CCC(CC2)S(=O)(=O)C3=NC=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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